(2,3-Dimethyldecyl)benzene

Description

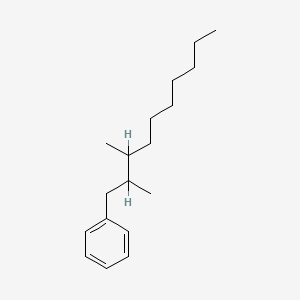

(2,3-Dimethyldecyl)benzene (CAS 55134-08-2) is a branched alkyl-substituted benzene derivative with the molecular formula C₁₈H₃₀. Its structure comprises a benzene ring attached to a decyl (10-carbon) chain, with methyl groups at the 2- and 3-positions of the alkyl chain . This compound is notable for its hydrophobic properties due to the long alkyl chain and steric effects from the branching. It has been detected in analytical chemistry studies, particularly in hydrocarbon profiling for quality assessment in biological samples, such as poultry products .

Properties

Molecular Formula |

C18H30 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2,3-dimethyldecylbenzene |

InChI |

InChI=1S/C18H30/c1-4-5-6-7-9-12-16(2)17(3)15-18-13-10-8-11-14-18/h8,10-11,13-14,16-17H,4-7,9,12,15H2,1-3H3 |

InChI Key |

QQUSKWOXKLFPEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethyldecyl)benzene typically involves the alkylation of benzene with 2,3-dimethyldecyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Formation of the electrophile: The 2,3-dimethyldecyl halide reacts with the Lewis acid to form a carbocation.

Electrophilic aromatic substitution: The benzene ring attacks the carbocation, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:

Preparation of raw materials: Sourcing and purification of benzene and 2,3-dimethyldecyl halides.

Reaction setup: Large-scale reactors equipped with temperature and pressure control systems.

Catalyst handling: Efficient use and recovery of the Lewis acid catalyst.

Product isolation: Separation and purification of this compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyldecyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 2,3-dimethyldecyl alcohol, ketones, or carboxylic acids.

Reduction: Formation of 2,3-dimethyldecane.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

(2,3-Dimethyldecyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, lubricants, and as a component in certain formulations.

Mechanism of Action

The mechanism of action of (2,3-Dimethyldecyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s delocalized π-electrons interact with electrophiles, leading to the formation of various substituted products. The compound’s hydrophobic nature also allows it to interact with lipid membranes and hydrophobic pockets in proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzenes

(2,3-Dimethyldecyl)benzene belongs to the broader class of alkylbenzenes, which vary in chain length, branching, and substitution patterns. Below is a detailed comparison with key analogues:

Table 1: Comparison of Alkyl-Substituted Benzenes

Key Observations:

- Branching Effects: The 2,3-dimethyl branching in this compound reduces crystallinity compared to linear alkylbenzenes, enhancing solubility in nonpolar matrices like fats .

- Chain Length : Longer chains (e.g., decyl vs. ethyl in 1-Ethyl-2,3-dimethylbenzene) increase hydrophobicity and boiling points.

- Substitution Position : Compounds like 1,3-Bis(1,1-dimethylethyl)-benzene exhibit higher concentrations in analytical studies, likely due to greater stability and resistance to metabolic breakdown .

Chlorinated and Functionalized Analogues

Chlorinated derivatives, such as 1-(1-chloroethyl)-2,3-dimethylbenzene (CAS N/A), demonstrate how functional groups alter reactivity and applications:

- 1-(1-Chloroethyl)-2,3-dimethylbenzene : The chloro substituent introduces electrophilic sites, making it a precursor in pharmaceutical synthesis (e.g., dexmedetomidine intermediates) .

- 2,3-Dimethylbenzyl Chloride (CAS 185526-32-3): Similar chlorinated structure but with a benzyl chloride group; used in polymer crosslinking .

Comparison Highlights :

Methyl-Substituted Benzenes

Compounds like 1,2,3,4-Tetramethylbenzene (CAS 488-23-3) and 1,2,4,5-Tetramethylbenzene (CAS 95-93-2) highlight the impact of methyl group positioning:

- Symmetry vs. Asymmetry : 1,2,4,5-Tetramethylbenzene (durene) has symmetrical substitution, leading to higher melting points (79–82°C) compared to asymmetrical isomers .

- Steric Hindrance : The 2,3-dimethyl substitution in this compound creates steric hindrance, reducing rotational freedom and increasing viscosity compared to linear analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.